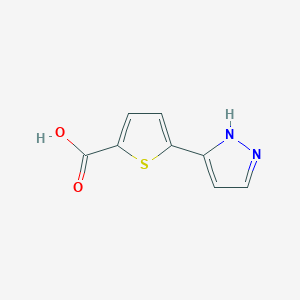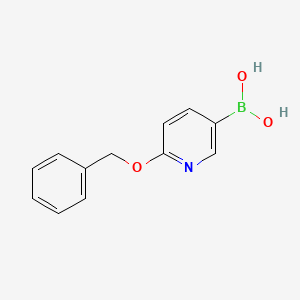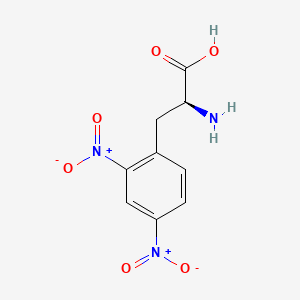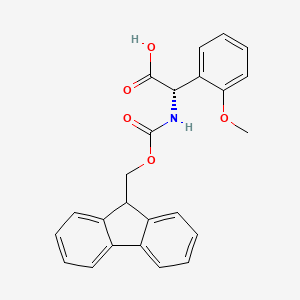
5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid
Vue d'ensemble
Description
The compound 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid is a pyrazole derivative that is part of a broader class of compounds featuring a thiophene ring fused with a pyrazole moiety. These compounds have been the subject of various studies due to their potential biological activities and applications in medicinal chemistry. The papers provided discuss the synthesis, structural characterization, and potential applications of various related pyrazole-thiophene derivatives, which can offer insights into the properties and reactivity of 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting from different phenyl derivatives and employing techniques such as the Gewald synthesis, Vilsmeier-Haack reaction, and reactions with thiosemicarbazide or semicarbazide . For instance, the synthesis of Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives involves the Gewald synthesis followed by treatment with pyrazole-4-carboxaldehyde . These methods provide a framework for the synthesis of 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid, which would likely involve similar steps and reagents tailored to the specific functional groups present in the compound.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are confirmed using various spectroscopic techniques, including IR, NMR (1H and 13C), mass spectrometry, and X-ray crystallography . The crystal structures often reveal interesting conformational details, such as dihedral angles between the pyrazole and thiophene rings, and the presence of intramolecular and intermolecular hydrogen bonds that stabilize the crystal packing . These studies provide a basis for understanding the molecular structure of 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid, which would also be expected to exhibit specific conformational features and hydrogen bonding patterns.
Chemical Reactions Analysis
The reactivity of pyrazole-thiophene derivatives is explored through their functionalization reactions. For example, 1H-pyrazole-3-carboxylic acid derivatives have been reacted with various amines to yield corresponding amides or with bases to form different heterocyclic compounds . These reactions are often accompanied by theoretical studies to examine the reaction mechanisms . The functionalization reactions provide insights into the chemical reactivity of 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid, suggesting that it could undergo similar transformations to yield a range of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds, such as thermal stability, electronic structure, and non-linear optical properties, are investigated using techniques like thermogravimetric analysis, DFT calculations, and spectroscopic evaluations . For instance, some compounds exhibit thermal stability up to certain temperatures and display interesting electronic features that contribute to their potential as non-linear optical materials . These evaluations are crucial for understanding the behavior of 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid under various conditions and for predicting its electronic and optical properties.
Applications De Recherche Scientifique
-
Synthesis and Therapeutic Potential
- Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
- It is also known as 1, 3-diazole .
- It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
- The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
-
Industrial Chemistry and Material Science
- Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
- Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
-
Pharmacological Properties
- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
- For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug and articaine as 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
-
Synthesis of Functionalized Thiophene Based Pyrazole Amides
- In a study, pyrazole-thiophene-based amide derivatives were synthesized by different methodologies .
- Here, 5-Bromothiophene carboxylic acid was reacted with substituted, unsubstituted, and protected pyrazole to synthesize the amide .
- The unsubstituted amide was arylated through Pd (0)-catalyzed Suzuki–Miyaura cross-coupling, in the presence of tripotassium phosphate (K3PO4) as a base, and with 1,4-dioxane as a solvent .
- Moderate to good yields (66–81%) of newly synthesized derivatives were obtained .
-
Inhibition of GATA Family Proteins
- Pyrrothiogatain is a novel inhibitor of GATA family proteins, targeting the DNA-binding activity of GATA3 and other members of the GATA family .
- It inhibits the interaction between GATA3 and SOX4, significantly suppressing Th2 cell differentiation, without impairing Th1 cell differentiation, and inhibiting the expression and production of Th2 cytokines .
-
Synthesis of Thiophene Derivatives
- Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds .
- They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- The current review envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives by heterocyclization of various substrates .
-
Inhibition of Organisms
-
Cytotoxic Efficiency
- A close investigation of results from a study clearly illustrated that all the synthesized derivatives exhibited in vitro cytotoxic efficiency with IC 50 values ranging from 0.426 to 4.943 μM .
- Among them, most of the derivatives have shown excellent cytotoxic activity compared to that of standard reference drug and some of the derivatives exhibited reasonable activity .
Orientations Futures
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Propriétés
IUPAC Name |
5-(1H-pyrazol-5-yl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c11-8(12)7-2-1-6(13-7)5-3-4-9-10-5/h1-4H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXYBKOCJXQJOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590743 | |
| Record name | 5-(1H-Pyrazol-5-yl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid | |
CAS RN |
656226-63-0 | |
| Record name | 5-(1H-Pyrazol-5-yl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine](/img/structure/B1341719.png)

![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)









